N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide
Description
N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a piperazine moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C24H26N4O4S/c1-18-6-9-20(10-7-18)33(31,32)28-14-12-27(13-15-28)17-24(30)26-25-16-22-21-5-3-2-4-19(21)8-11-23(22)29/h2-11,16,29H,12-15,17H2,1H3,(H,26,30)/b25-16- |
InChI Key |
LPMBVSAWHOQGPB-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide typically involves the condensation reaction between 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol . The reaction is carried out under reflux conditions, and the product is isolated through filtration and recrystallization. The reaction can be represented as follows:
4-oxopiperidine-1-carbohydrazide+2-hydroxynaphthalene-1-carbaldehyde→N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-4-[(4-methylphenyl)sulfonyl]piperazin-1-ylacetohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthoquinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide has a wide range of scientific research applications:
Industry: Its unique structural features make it useful in the design of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes such as adenylate kinase and peptide deformylase, inhibiting their activity and leading to antimicrobial effects . Additionally, its interaction with DNA polymerase suggests a potential mechanism for its antifungal activity .
Comparison with Similar Compounds
Similar Compounds
(E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide: This compound shares a similar naphthalene and hydrazide structure but lacks the piperazine and sulfonyl groups.
(Z)-N´-{(2-hydroxynapthalen-1-yl}methylene)acetohydrazide: Similar in structure but with different substituents on the hydrazide moiety.
Uniqueness
N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide is unique due to the presence of the piperazine and sulfonyl groups, which enhance its chemical reactivity and biological activity. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
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